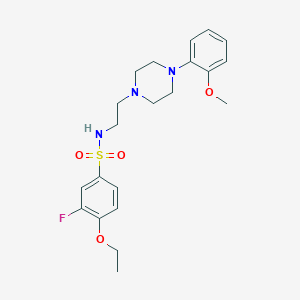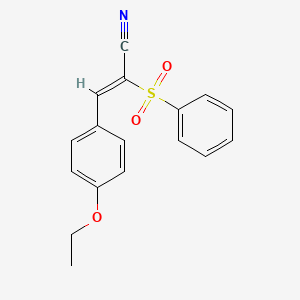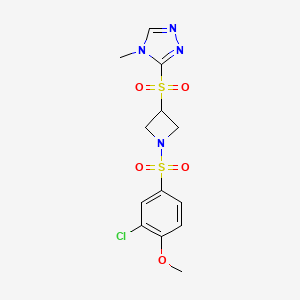![molecular formula C13H13NO5 B2682865 3-[2-(3,5-Dioxomorpholin-4-yl)ethyl]benzoic acid CAS No. 1467873-91-1](/img/structure/B2682865.png)
3-[2-(3,5-Dioxomorpholin-4-yl)ethyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[2-(3,5-Dioxomorpholin-4-yl)ethyl]benzoic acid” is a chemical compound with the molecular formula C13H13NO5 . It has a molecular weight of 263.25 . The IUPAC name for this compound is 3-[2-(3,5-dioxo-4-morpholinyl)ethyl]benzoic acid .
Molecular Structure Analysis
The InChI code for “3-[2-(3,5-Dioxomorpholin-4-yl)ethyl]benzoic acid” is 1S/C13H13NO5/c15-11-7-19-8-12(16)14(11)5-4-9-2-1-3-10(6-9)13(17)18/h1-3,6H,4-5,7-8H2,(H,17,18) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“3-[2-(3,5-Dioxomorpholin-4-yl)ethyl]benzoic acid” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
1. Supramolecular Liquid-Crystalline Networks
Supramolecular liquid-crystalline networks, involving compounds similar to 3-[2-(3,5-Dioxomorpholin-4-yl)ethyl]benzoic acid, have been studied for their ability to form complex structures through hydrogen bonding. Such compounds, when combined with other multifunctional molecules, can result in liquid-crystalline network structures with unique properties like smectic and nematic phases, which are significant in materials science (Kihara et al., 1996).
2. Antioxidant Activity
Certain benzoic acid derivatives have been identified to possess significant antioxidant capacities. These compounds, isolated from natural sources, exhibit potential for treating chronic or degenerative illnesses due to their antioxidant properties. Studies on such derivatives can offer insights into developing new therapeutic agents (Al-Haidari & Al-Oqail, 2020).
3. Development of Novel Fluorescence Probes
Research on benzoic acid derivatives includes the development of novel fluorescence probes for detecting reactive oxygen species. This application is crucial in biological and chemical studies for understanding oxidative stress and its implications on human health (Setsukinai et al., 2003).
4. Biodegradation Studies
Benzoic acid derivatives have been studied in the context of biodegradation, particularly in the breakdown of phthalic acid esters, a group of chemicals used as plasticizers. Understanding the biodegradation pathways of such compounds is essential for addressing environmental pollution and developing effective bioremediation strategies (Yang et al., 2018).
5. Coordination Polymers and Photophysical Properties
Studies have also focused on the synthesis of coordination polymers using aromatic carboxylic acids like benzoic acid derivatives. These studies explore the crystal structures and photophysical properties of the resulting compounds, which have implications in materials science and nanotechnology (He et al., 2020).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
3-[2-(3,5-dioxomorpholin-4-yl)ethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c15-11-7-19-8-12(16)14(11)5-4-9-2-1-3-10(6-9)13(17)18/h1-3,6H,4-5,7-8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFRZQYIPKPXHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CO1)CCC2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3,5-Dioxomorpholin-4-yl)ethyl]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-((3-Chloro-4-methylphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2682782.png)







![7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2682791.png)
![2-[2-(Methylamino)ethyl]benzoic acid;hydrobromide](/img/structure/B2682795.png)

![methyl 6-fluoro-4-(p-tolyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2682801.png)
![5-[(But-2-ynoylamino)methyl]-N,N-dimethyloxolane-2-carboxamide](/img/structure/B2682803.png)
